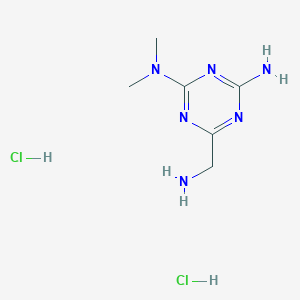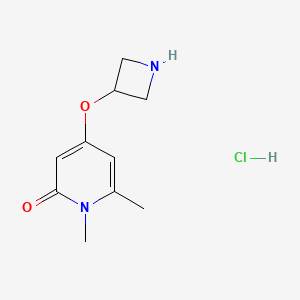
4-(Azetidin-3-yloxy)-1,6-dimethyl-1,2-dihydropyridin-2-one hydrochloride
説明
The compound “4-(Azetidin-3-yloxy)-1,6-dimethyl-1,2-dihydropyridin-2-one hydrochloride” is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine, and a dihydropyridinone group, which is a six-membered ring containing nitrogen and two carbonyl groups. The molecule also contains a hydrochloride group, indicating that it is a salt of hydrochloric acid .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the azetidine ring and the dihydropyridinone ring in separate steps, followed by their connection via an ether linkage . The exact synthetic route would depend on the starting materials and the specific reaction conditions.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azetidine and dihydropyridinone rings would likely contribute significantly to the compound’s three-dimensional shape.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The azetidine ring might undergo reactions typical of cyclic amines, while the dihydropyridinone group could participate in reactions characteristic of carbonyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polar groups, and its stability could be influenced by the strain in its four-membered azetidine ring .科学的研究の応用
Synthesis and Chemical Transformations
Building Blocks for Pharmacologically Active Compounds
Azetidinones, including related structures, serve as key intermediates in the synthesis of pharmacologically active compounds. For example, the study by Dao Thi et al. (2018) highlights the transformation of 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones into a variety of CF3-containing compounds, including aminopropanes and aziridines, demonstrating the versatility of azetidinones in medicinal chemistry synthesis (Dao Thi et al., 2018).
Antimicrobial and Antitubercular Activities
Compounds synthesized from azetidinones have shown promising antimicrobial and antitubercular activities. Chandrashekaraiah et al. (2014) synthesized pyrimidine-azetidinone analogues and evaluated their antimicrobial and antitubercular properties, contributing to the development of new antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-(azetidin-3-yloxy)-1,6-dimethylpyridin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-7-3-8(4-10(13)12(7)2)14-9-5-11-6-9;/h3-4,9,11H,5-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REBIPKUZRHMZQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azetidin-3-yloxy)-1,6-dimethyl-1,2-dihydropyridin-2-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



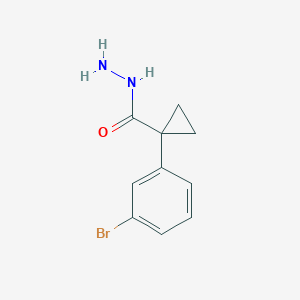
![6-(tert-butyl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1379696.png)
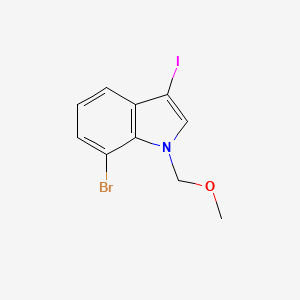
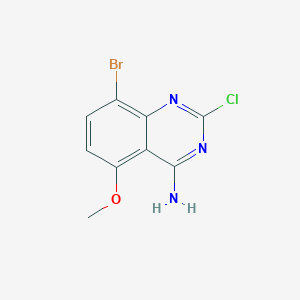
![methyl 1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B1379699.png)
![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride](/img/structure/B1379704.png)
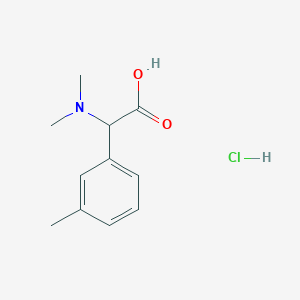
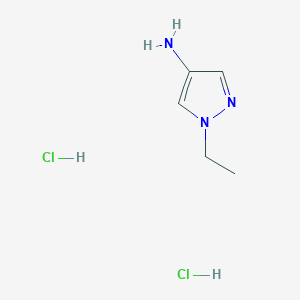
![Bicyclo[3.3.1]nonan-3-amine hydrochloride](/img/structure/B1379710.png)
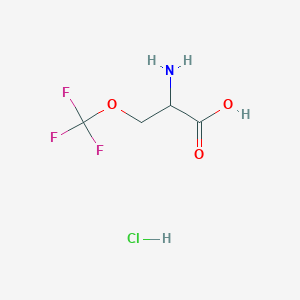
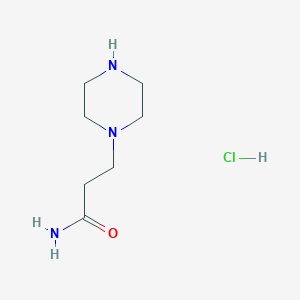
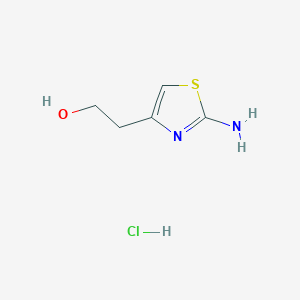
![1,3-Dioxa-8-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1379715.png)
